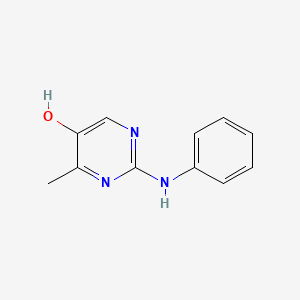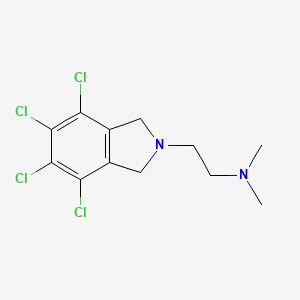
N,N-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydro-2H-isoindol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine is a synthetic organic compound known for its unique chemical structure and properties This compound features a tetrachloroisoindoline core, which is a derivative of isoindoline, and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic conditions.
Chlorination: The isoindoline core is then subjected to chlorination using reagents like chlorine gas or thionyl chloride to introduce the chlorine atoms at the desired positions.
Attachment of the Ethanamine Side Chain: The final step involves the reaction of the chlorinated isoindoline with N,N-dimethylaminoethanol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chlorine atoms, potentially leading to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine N-oxide.
Reduction: Partially or fully dechlorinated isoindoline derivatives.
Substitution: Substituted isoindoline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- N,N-Dimethyl-2-(2-pyridinyl)ethanamine
- N,N-Dimethyl-2-(2-methylphenoxy)ethanamine
- N,N-Dimethyl-2-(2-pyrazinyl)ethanamine
Comparison: N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine is unique due to the presence of multiple chlorine atoms on the isoindoline core, which significantly influences its chemical reactivity and potential applications. In contrast, similar compounds with different substituents may exhibit distinct reactivity and biological activities, making them suitable for different applications.
Properties
CAS No. |
95467-71-3 |
|---|---|
Molecular Formula |
C12H14Cl4N2 |
Molecular Weight |
328.1 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydroisoindol-2-yl)ethanamine |
InChI |
InChI=1S/C12H14Cl4N2/c1-17(2)3-4-18-5-7-8(6-18)10(14)12(16)11(15)9(7)13/h3-6H2,1-2H3 |
InChI Key |
PLJFLDISAARXPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


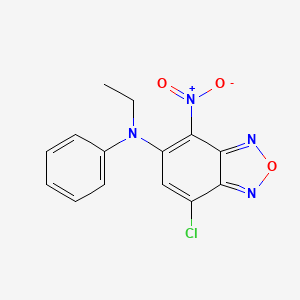
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)

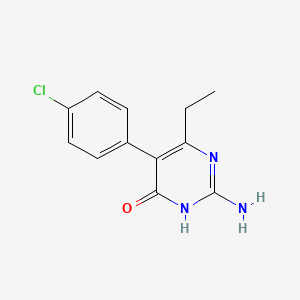
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
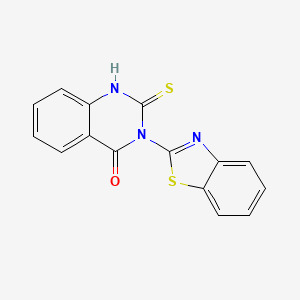
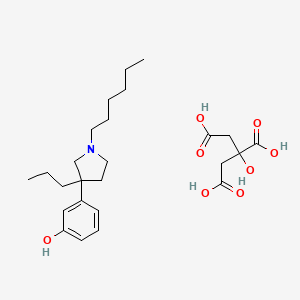
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)


![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)

